1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a 4-[(4-methoxyphenyl)thio]phenylmethyl group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the particular application being studied .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- can be compared with other imidazole derivatives, such as:
- 1H-4-Methylimidazole
- 1H-2-Methylimidazole
- 1H-5-Methylimidazole
These compounds share the imidazole core but differ in their substituents, which can significantly influence their chemical properties and applications. The unique substitution pattern of 1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]- imparts specific characteristics that make it suitable for particular applications .
Eigenschaften
CAS-Nummer |
677343-20-3 |
---|---|
Molekularformel |
C17H16N2OS |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
5-[[4-(4-methoxyphenyl)sulfanylphenyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C17H16N2OS/c1-20-15-4-8-17(9-5-15)21-16-6-2-13(3-7-16)10-14-11-18-12-19-14/h2-9,11-12H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
RIKSEBFEVCCFNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.